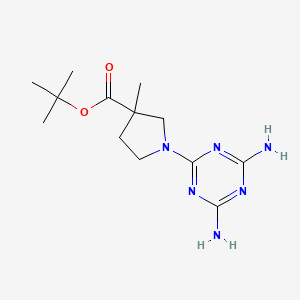![molecular formula C20H25ClN2O2 B7436574 2-Chloro-3-[[4-(2-piperidin-1-ylethoxy)anilino]methyl]phenol](/img/structure/B7436574.png)
2-Chloro-3-[[4-(2-piperidin-1-ylethoxy)anilino]methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-[[4-(2-piperidin-1-ylethoxy)anilino]methyl]phenol, also known as CP-55940, is a synthetic cannabinoid that acts as a potent agonist at both the CB1 and CB2 receptors. It was first synthesized in the early 1980s and has since been extensively studied for its potential therapeutic applications.
Mechanism of Action
2-Chloro-3-[[4-(2-piperidin-1-ylethoxy)anilino]methyl]phenol acts as a potent agonist at both the CB1 and CB2 receptors, which are part of the endocannabinoid system. Activation of these receptors can modulate a wide range of physiological processes, including pain perception, inflammation, and immune function.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including modulation of neurotransmitter release, regulation of ion channel activity, and modulation of gene expression. It has also been shown to have potent anti-inflammatory and anti-cancer effects, as well as neuroprotective properties.
Advantages and Limitations for Lab Experiments
2-Chloro-3-[[4-(2-piperidin-1-ylethoxy)anilino]methyl]phenol has several advantages for use in laboratory experiments, including its potent activity at both CB1 and CB2 receptors, as well as its well-characterized pharmacological profile. However, its potent activity can also make it difficult to use in certain assays, and its effects can be highly dependent on experimental conditions.
Future Directions
There are several potential future directions for research on 2-Chloro-3-[[4-(2-piperidin-1-ylethoxy)anilino]methyl]phenol, including further exploration of its potential therapeutic applications in pain management, neuroprotection, and cancer treatment. Additionally, further studies are needed to better understand the mechanisms underlying its effects, as well as its potential limitations and side effects. Finally, there is a need for the development of more selective and specific agonists for the CB1 and CB2 receptors, which could have fewer side effects and greater therapeutic potential.
Synthesis Methods
2-Chloro-3-[[4-(2-piperidin-1-ylethoxy)anilino]methyl]phenol is typically synthesized using a multi-step process that involves the reaction of 4-(2-piperidin-1-ylethoxy)aniline with 2-chloro-3-formylphenol, followed by reduction and acylation steps. The final product is then purified using various chromatography techniques.
Scientific Research Applications
2-Chloro-3-[[4-(2-piperidin-1-ylethoxy)anilino]methyl]phenol has been widely studied for its potential therapeutic applications, particularly in the fields of pain management, neuroprotection, and cancer treatment. It has been shown to have potent analgesic effects in animal models of chronic pain, as well as anti-inflammatory and anti-cancer properties.
properties
IUPAC Name |
2-chloro-3-[[4-(2-piperidin-1-ylethoxy)anilino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O2/c21-20-16(5-4-6-19(20)24)15-22-17-7-9-18(10-8-17)25-14-13-23-11-2-1-3-12-23/h4-10,22,24H,1-3,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZSQZXROORQHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)NCC3=C(C(=CC=C3)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[(2R)-1-[(4,6-diamino-1,3,5-triazin-2-yl)amino]propan-2-yl]-N-ethylcarbamate](/img/structure/B7436515.png)
![1-[2-(difluoromethoxy)-5-nitrophenyl]-3-[(2R,3R)-2-methyl-1,1-dioxothiolan-3-yl]urea](/img/structure/B7436523.png)
![6-[2-[(2-Bromophenyl)methyl]piperidin-1-yl]-1,3,5-triazine-2,4-diamine](/img/structure/B7436528.png)
![Ethyl 2-[1-cyano-2-[3-methyl-4-(trifluoromethoxy)phenyl]-2-oxoethyl]-1,3-thiazole-4-carboxylate](/img/structure/B7436535.png)


![N-[3-fluoro-4-(trifluoromethyl)phenyl]-5-hydroxy-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxamide](/img/structure/B7436550.png)
![2-[1-(3-hydroxyphenyl)ethyl-methylamino]-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B7436561.png)
![N-[2-methoxy-4-(methylcarbamoyl)phenyl]-3-(phenylsulfanylmethyl)pyrrolidine-1-carboxamide](/img/structure/B7436570.png)
![2-[[2-(4-fluorophenyl)-2-methoxyacetyl]amino]-2-methyl-N-phenylpropanamide](/img/structure/B7436575.png)
![3-[(5-Bromo-3-nitropyridin-2-yl)amino]azetidine-3-carboxamide](/img/structure/B7436576.png)
![N-[4-(methylamino)phenyl]-N'-(oxan-4-yloxy)oxamide](/img/structure/B7436583.png)
![3-(4-chloropyrazol-1-yl)-N-[2-methyl-1-(3-methylphenyl)propyl]propanamide](/img/structure/B7436586.png)
